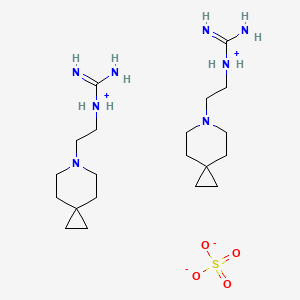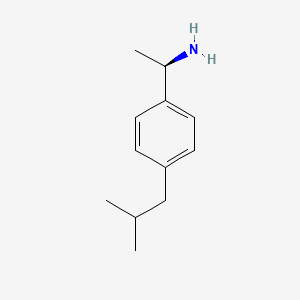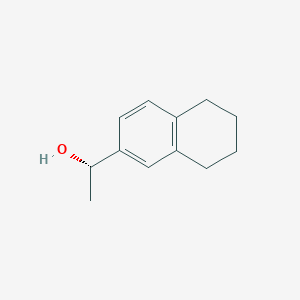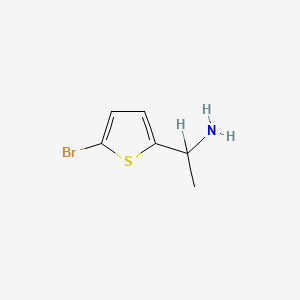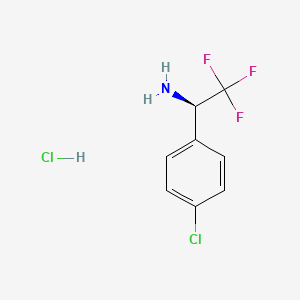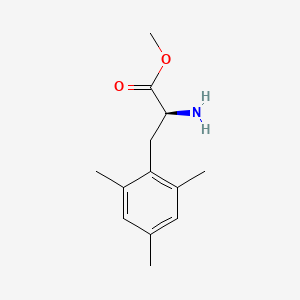
Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate
Descripción general
Descripción
Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also referred to as leucine methyl ester or LME. LME is an amino acid derivative that is synthesized through a multistep process. In
Mecanismo De Acción
The mechanism of action of Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate is not completely understood. However, studies have shown that LME can modulate the activity of various neurotransmitters such as glutamate and GABA. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate has been shown to have various biochemical and physiological effects. Studies have shown that LME can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic properties by modulating the activity of pain receptors. Additionally, LME has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized in the lab. Additionally, it has been shown to have various therapeutic properties, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. The mechanism of action of LME is not completely understood, and further research is needed to fully elucidate its effects. Additionally, the use of LME in animal models may not fully represent its effects in humans.
Direcciones Futuras
There are several future directions for the study of Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate. Further research is needed to fully understand its mechanism of action and its effects on various neurotransmitters and enzymes. Additionally, the potential therapeutic applications of LME in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Finally, the development of LME-based drugs should be pursued, as it has shown potential as a therapeutic agent.
Conclusion
In conclusion, Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate is a chemical compound that has potential therapeutic applications. Its synthesis involves a multistep process, and it has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. Further research is needed to fully elucidate its mechanism of action and its effects on various neurotransmitters and enzymes. Additionally, its potential as a therapeutic agent in the treatment of neurodegenerative diseases should be further explored.
Aplicaciones Científicas De Investigación
Methyl (Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate)-2-amino-3-(2,4,6-trimethylphenyl)propanoate has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. Studies have also shown that LME can improve cognitive function and memory in animal models. Additionally, LME has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4/h5-6,12H,7,14H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPWPVYADIXSX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)
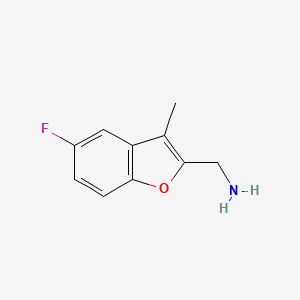
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)

![3-Hydroxy-6,7-dihydro-[1]pyrindin-5-one](/img/structure/B3365197.png)
